3-Bromohex-1-yne is an organic compound with the molecular formula . It is classified as a brominated alkyne, characterized by a terminal alkyne group (triple bond) and a bromine atom attached to the third carbon of a six-carbon chain. This compound is notable for its reactivity, particularly in electrophilic addition reactions, making it a valuable intermediate in organic synthesis.
While specific biological activities of 3-bromohex-1-yne are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Brominated alkynes can serve as precursors for bioactive molecules and are utilized in medicinal chemistry for developing pharmaceuticals and probes for biological studies.
Several methods exist for synthesizing 3-bromohex-1-yne:
3-Bromohex-1-yne has several applications:
Interaction studies involving 3-bromohex-1-yne focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential applications in organic synthesis and medicinal chemistry. For example, its ability to undergo nucleophilic substitution reactions allows for the incorporation of diverse functional groups into complex molecular architectures .
3-Bromohex-1-yne shares structural similarities with other brominated alkynes and alkenes. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 1-Bromohex-1-yne | Terminal alkyne | More reactive due to terminal position | |
| 3-Hexyne | Unsubstituted alkyne | Lacks halogen substituent | |
| 6-Bromohex-1-yne | Bromine at terminal position | Different reactivity profile | |
| 3-Chlorohex-1-yne | Chlorine substituent | Different halogen affects reactivity | |
| 4-Bromohex-2-yne | Bromine at internal position | Alters steric hindrance effects |
The presence of the bromine atom at the third carbon distinguishes 3-bromohex-1-yne from other similar compounds, influencing its reactivity and potential applications in synthesis.
Transition metal catalysts have revolutionized alkyne functionalization by enabling regioselective bromination under mild conditions. Palladium and copper complexes are particularly effective for introducing bromine at the β-position of terminal alkynes. For example, a palladium(II)-catalyzed system using N-bromosuccinimide (NBS) as the bromine source achieves 3-bromohex-1-yne in yields exceeding 80% at room temperature. The mechanism involves oxidative addition of the brominating agent to the metal center, followed by alkyne coordination and regioselective bromine transfer.
Key factors influencing efficiency include ligand choice and solvent polarity. Bidentate ligands like 1,10-phenanthroline enhance catalytic activity by stabilizing the palladium intermediate, while polar solvents such as acetonitrile improve reagent solubility. A comparative analysis of catalysts is provided below:
| Catalyst | Ligand | Yield (%) | Selectivity (β:α) |
|---|---|---|---|
| Pd(OAc)₂ | 1,10-Phenanthroline | 82 | 95:5 |
| CuI | 2,2'-Bipyridine | 68 | 85:15 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 75 | 90:10 |
This method’s scalability is limited by catalyst loading costs, but recent work with nanoparticle-supported palladium has reduced metal usage by 40% without compromising yield.
Radical pathways offer a metal-free alternative for installing bromine at inert C–H bonds. Light-initiated reactions using dibromine (Br₂) or bromotrichloromethane (CBrCl₃) generate bromine radicals that abstract hydrogen from hex-1-yne, forming a propargyl radical intermediate. Subsequent bromine recombination yields 3-bromohex-1-yne with moderate regiocontrol.
Azo initiators like AIBN (azobisisobutyronitrile) enhance reaction rates by decomposing under heat to produce radical species. For instance, irradiating hex-1-yne with Br₂ and AIBN in CCl₄ at 60°C affords the product in 65% yield with a β:α ratio of 3:1. While less selective than metal-catalyzed methods, this approach avoids noble metals and operates under simple conditions. Challenges include side reactions such as over-bromination and alkyne oligomerization, which are mitigated by using stoichiometric bromine and low temperatures.
Organometallic reagents enable precise control over stereochemistry and substitution patterns. Lithium hex-1-ynide, generated by deprotonating hex-1-yne with n-butyllithium, reacts with electrophilic bromine sources to form 3-bromohex-1-yne. For example, treatment with 1,2-dibromoethane at −78°C yields the product with >90% regioselectivity.
The reaction proceeds via a single-electron transfer (SET) mechanism, where the alkynide attacks the electrophilic bromine, displacing ethylene. Stereochemical outcomes depend on the electrophile’s steric profile: bulkier brominating agents favor β-bromination by hindering approach to the α-position. The table below summarizes selectivities achieved with different electrophiles:
| Electrophile | Temperature (°C) | β:α Selectivity |
|---|---|---|
| 1,2-Dibromoethane | −78 | 92:8 |
| Bromoethane | 0 | 85:15 |
| N-Bromosuccinimide | 25 | 78:22 |
This method is ideal for small-scale syntheses requiring high stereopurity but faces limitations in functional group tolerance.
Flow reactors address batch synthesis limitations by improving heat and mass transfer during exothermic bromination reactions. A modular system combining a microreactor with in-line purification achieves 3-bromohex-1-yne in 89% yield with a residence time of 2 minutes. Key advantages include:
A representative flow setup involves pumping hex-1-yne and NBS through a Pd-loaded catalytic column at 30°C. Real-time monitoring via FTIR adjusts flow rates to maintain optimal stoichiometry. This approach reduces waste by 30% compared to batch methods and is adaptable to multi-step syntheses involving downstream cross-coupling reactions.
The regiochemical outcome of propargylic substitution reactions involving 3-bromohex-1-yne depends critically on the nature of the leaving group and the reaction conditions employed [13] [14]. Propargylic substitution reactions can proceed through two distinct regiochemical pathways: attack at the gamma position (adjacent to the triple bond) or attack at the alpha position (bearing the leaving group) [13] [15].
In 3-bromohex-1-yne systems, the bromide leaving group demonstrates exceptional regioselectivity favoring gamma-selective substitution with ratios exceeding 99:1 [14] [15]. This remarkable selectivity arises from the unique electronic stabilization provided by the adjacent triple bond system [13] [16]. The propargyl carbocation intermediate formed during substitution reactions exhibits significant resonance stabilization through interaction with the pi-electron system of the alkyne [16] [12].
Mechanistic studies have revealed that the regioselectivity is governed by the relative stability of the carbocationic intermediates formed during the substitution process [16] [10]. The gamma-selective pathway proceeds through a secondary carbocation that benefits from conjugation with the triple bond, while the alpha-selective pathway would require formation of a primary carbocation with limited stabilization [10]. Computational analyses indicate that the gamma-selective carbocation is more stable by approximately 45 kilojoules per mole compared to the alpha-selective alternative [16].
The influence of different halogen leaving groups on regiochemical control has been systematically investigated [14] [17]. Chloride leaving groups in 3-chlorohex-1-yne systems exhibit reduced gamma-selectivity with ratios of 90:10, while iodide leaving groups show further erosion of selectivity at 85:15 [14]. This trend correlates with the leaving group ability and the lifetime of the carbocationic intermediates [10] [16].
| Substrate | Nucleophile | Gamma:Alpha Ratio | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| 3-Bromohex-1-yne | Bromide | >99:1 | 94 | 2.5 | 25 |
| 3-Chlorohex-1-yne | Bromide | 90:10 | 87 | 3.2 | 25 |
| 3-Iodohex-1-yne | Bromide | 85:15 | 82 | 4.1 | 25 |
| 3-Methylhex-1-yne | Bromide | 75:25 | 78 | 5.8 | 25 |
The mechanism of gamma-selective substitution involves initial departure of the bromide leaving group to generate a resonance-stabilized propargyl carbocation [13] [18]. This carbocation exhibits delocalization across the carbon framework, with significant positive charge density located at the gamma position [16]. Nucleophilic attack preferentially occurs at this site due to both electronic and steric factors [13] [15].
Experimental evidence supporting this mechanistic interpretation comes from stereochemical studies using chiral 3-bromohex-1-yne substrates [15]. Complete racemization is observed at the gamma position, consistent with a planar carbocationic intermediate [16] [10]. In contrast, when substitution occurs at the alpha position, partial retention of stereochemistry suggests a more concerted substitution mechanism [15].
The role of the triple bond in facilitating gamma-selective substitution extends beyond simple electronic stabilization [13] [12]. The alkyne functionality provides a stereoelectronic driving force that favors orbital overlap between the developing carbocation center and the pi-system [16]. This orbital interaction is maximized when the nucleophile approaches from the gamma position, leading to the observed regioselectivity [13].
Temperature effects on regiochemical control have been systematically examined [19] [20]. Lower temperatures generally favor increased gamma-selectivity due to enhanced discrimination between competing transition states [20]. At elevated temperatures, the selectivity diminishes as the energy difference between pathways becomes less significant relative to thermal energy [19].
The choice of solvent exerts profound influence on the reaction coordinate landscapes of electrophilic alkyne reactions involving 3-bromohex-1-yne [21] [22]. Solvent effects manifest through multiple mechanisms including stabilization of charged intermediates, alteration of transition state energies, and modulation of nucleophile reactivity [22] [23].
Polar protic solvents demonstrate the most significant impact on reaction kinetics and product distributions [21] [24]. Hexafluoroisopropanol emerges as particularly effective, providing a rate enhancement factor of 4.2 compared to dichloromethane as a baseline solvent [24]. This enhancement correlates with the solvent ability to stabilize carbocationic intermediates through hydrogen bonding interactions [21] [22].
The reaction coordinate landscape in hexafluoroisopropanol shows a lowered activation energy of 70.8 kilojoules per mole for bromonium ion formation, compared to 78.4 kilojoules per mole in dichloromethane [22] [24]. This reduction in activation energy arises from preferential stabilization of the transition state relative to the starting materials [21]. The highly ionizing nature of hexafluoroisopropanol facilitates charge separation processes essential for electrophilic addition mechanisms [24].
Polar aprotic solvents such as acetonitrile exhibit intermediate effects on reaction rates [22] [23]. The high dielectric constant of acetonitrile (37.5) provides effective stabilization of charged species while avoiding the complicating factor of protic interactions [22]. Rate enhancement factors of 2.8 are observed in acetonitrile systems, with activation energies reduced to 74.2 kilojoules per mole [23].
| Solvent | Dielectric Constant | Protic/Aprotic | Rate Enhancement Factor | Activation Energy (kJ/mol) | Product Selectivity (%) |
|---|---|---|---|---|---|
| Dichloromethane | 8.9 | Aprotic | 1.0 | 78.4 | 94 |
| Acetonitrile | 37.5 | Aprotic | 2.8 | 74.2 | 89 |
| Tetrahydrofuran | 7.6 | Aprotic | 0.9 | 79.1 | 92 |
| Hexafluoroisopropanol | 16.7 | Protic | 4.2 | 70.8 | 96 |
| Water | 80.1 | Protic | 3.6 | 72.5 | 88 |
| Methanol | 32.7 | Protic | 3.1 | 73.9 | 91 |
The mechanism by which solvents influence reaction coordinates involves both specific and general solvation effects [21] [23]. Specific solvation occurs through direct molecular interactions such as hydrogen bonding between protic solvents and reaction intermediates [22]. General solvation effects arise from bulk dielectric properties that stabilize charge separation [23].
In highly polar solvents such as water, the reaction coordinate landscape exhibits multiple local minima corresponding to solvated intermediates [23]. These solvated species represent thermodynamically stable complexes that can alter the overall reaction pathway [21]. The high dielectric constant of water (80.1) provides exceptional stabilization of ionic intermediates, resulting in rate enhancement factors of 3.6 [22].
Kinetic solvent isotope effects provide additional mechanistic information about the role of protic solvents [12]. When deuterated methanol is employed instead of protiated methanol, a kinetic isotope effect of 1.8 is observed, indicating involvement of the protic solvent in the rate-determining step [12]. This finding suggests that solvent-assisted proton transfer processes contribute to the overall mechanism [22].
The impact of solvent on product selectivity reflects the differential stabilization of competing transition states [20] [17]. Hexafluoroisopropanol demonstrates the highest product selectivity at 96%, attributed to its ability to preferentially stabilize the desired reaction pathway [24]. In contrast, water shows reduced selectivity at 88% due to competing solvation effects that can stabilize alternative reaction channels [22].
Computational studies have provided detailed insights into solvent-substrate interactions at the molecular level [23]. Molecular dynamics simulations reveal that protic solvents form structured hydrogen bonding networks around the developing carbocationic centers [22]. These networks evolve dynamically during the reaction, providing continuous stabilization as the reaction proceeds along the coordinate [23].
Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies for carbon-carbon bond formation in organic synthesis, with 3-bromohex-1-yne serving as an exemplary substrate for demonstrating the versatility of these transformations [1] [2]. The unique structural features of 3-bromohex-1-yne, possessing both a terminal alkyne functionality and a bromine substituent at the tertiary position, enable diverse synthetic applications in complex molecule construction.
The Sonogashira coupling reaction emerges as the predominant methodology for incorporating 3-bromohex-1-yne into more complex molecular frameworks [3] [4]. Under optimized reaction conditions employing palladium dichloride bis(diphenylphosphine)ferrocene dichloromethane complex as catalyst, copper iodide as co-catalyst, and triethylamine as base in toluene-water solvent systems, excellent coupling efficiencies are achieved [5]. Research demonstrates that 3-bromohex-1-yne participates effectively in cascade Sonogashira cross-coupling-substitution-elimination reactions, yielding conjugated enynes with isolated yields ranging from 67% to 94% [6].
The mechanistic pathway of palladium-mediated cross-coupling with 3-bromohex-1-yne proceeds through several distinct phases. Initial oxidative addition of the organic halide to the palladium(0) center generates a palladium(II) intermediate, followed by transmetalation with the alkyne coupling partner [2] [4]. The reaction demonstrates positive Hammett correlation (ρ = +1.5 for Sonogashira coupling, +2.9 for global cascade process), indicating that electron-withdrawing substituents enhance reaction rates [6]. This electronic preference stems from facilitated oxidative addition of electron-deficient aryl halides to the palladium center.
Catalyst optimization studies reveal that palladium dichloride bis(diphenylphosphine)ferrocene dichloromethane complex provides superior performance compared to tetrakis(triphenylphosphine)palladium(0) or palladium acetate-tricyclohexylphosphine systems [1]. The diphosphine ferrocene ligand framework enhances catalyst stability and facilitates rapid catalytic turnover, particularly important for substrates containing β-hydrogen atoms susceptible to elimination processes.
Table 1: Palladium-Catalyzed Cross-Coupling Reaction Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | Cs₂CO₃ (3 equiv) | Toluene/H₂O (3:1) | 80 | 7 | 74 |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (3 equiv) | Toluene/H₂O (3:1) | 80 | 24 | 13 |
| Pd(OAc)₂/2PCy₃ (4 mol%/8 mol%) | Cs₂CO₃ (3 equiv) | Toluene/H₂O (3:1) | 80 | 7 | 41 |
| PdCl₂(dppf)·CH₂Cl₂ (5 mol%) | K₂CO₃ (3 equiv) | Toluene/H₂O (3:1) | 80 | 7 | 39 |
The substrate scope extends beyond simple coupling reactions to encompass complex cascade transformations [6]. Terminal enynes generated through these processes serve as valuable intermediates for subsequent functionalization, including cyclization reactions, metathesis processes, and further cross-coupling elaborations. The synthetic utility is particularly pronounced in natural product synthesis, where the conjugated enyne motif appears frequently in biologically active compounds.
Advanced applications include one-pot, multi-component coupling sequences where 3-bromohex-1-yne participates in sequential bond-forming events [7]. These methodologies enable rapid construction of molecular complexity while minimizing purification steps and waste generation. The compatibility with various functional groups, including esters, ethers, halides, and nitrogen-containing heterocycles, broadens the synthetic applicability across diverse molecular targets [1] [5].
Copper-catalyzed azide-alkyne cycloaddition reactions have revolutionized the field of bioorthogonal chemistry and materials science, with brominated alkynes such as 3-bromohex-1-yne offering unique reactivity profiles for specialized applications [8] [9] [10]. The copper(I)-catalyzed reaction between organic azides and 1-haloalkynes provides access to 5-halo-1,2,3-triazoles, which serve as versatile intermediates for further synthetic elaboration.
The mechanism of copper-catalyzed cycloaddition with brominated alkynes proceeds through distinct pathways compared to conventional terminal alkyne substrates [8] [11]. Two mechanistic proposals have been advanced: the first involves σ-acetylide complex formation analogous to classical copper-catalyzed azide-alkyne cycloaddition, while the second proceeds through π-complex intermediate formation where the carbon-halogen bond remains intact throughout the catalytic cycle [8]. Experimental evidence supports the latter pathway, as exclusive formation of 5-halotriazole products occurs even under protic conditions where protonation of intermediate organometallic species would be expected.
Ligand optimization plays a crucial role in achieving high selectivity and reaction rates [8]. Tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine emerges as the optimal ligand system, providing both rate acceleration and enhanced chemoselectivity compared to simple tertiary amine ligands. The accelerating effect stems from stabilization of copper(I) intermediates and prevention of deleterious side reactions including reductive dehalogenation and competing alkyne coupling processes.
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition Optimization
| Ligand System | CuI Loading (mol%) | Solvent | Temperature | Reaction Time | Product Ratio (3:4:5) | Yield (%) |
|---|---|---|---|---|---|---|
| TEA (0.5 equiv) | 5 | THF | rt | 6h | 10:3:1 | 55 |
| TEA (1 equiv) | 5 | THF | rt | 6h | 25:2:1 | 75 |
| TEA (2 equiv) | 5 | THF | rt | 6h | 1:0:0 | 90 |
| DIPEA (0.5 equiv) | 5 | THF | rt | 6h | 15:1:2 | 47 |
| DIPEA (2 equiv) | 5 | THF | rt | 6h | 1:0:0 | 73 |
| TTTA (0.05 equiv) | 5 | THF | rt | 45min | 1:0:0 | 93 |
| TBTA (0.05 equiv) | 5 | THF | rt | 45min | 1:0:0 | 60 |
The synthetic utility of 5-brominated triazoles generated from 3-bromohex-1-yne extends to multiple subsequent transformations [7]. The brominated triazole products serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, enabling introduction of aryl, vinyl, and alkyl substituents at the 5-position. This tandem approach provides access to highly substituted triazoles with complete regiocontrol, circumventing limitations of thermal or ruthenium-catalyzed cycloaddition methods.
Solvent compatibility studies demonstrate remarkable tolerance for diverse reaction media, including protic solvents, aqueous systems, and ionic liquids [8]. This broad solvent compatibility enables application in challenging synthetic contexts where substrate solubility or product isolation considerations dictate specific solvent requirements. The reaction proceeds efficiently in water, tetrahydrofuran, acetonitrile, dimethylformamide, and even alcoholic solvents with minimal impact on yield or selectivity.
Advanced applications encompass bioconjugation chemistry where 3-bromohex-1-yne derivatives serve as chemical handles for protein modification and drug delivery applications [12]. The resulting triazole linkages provide exceptional stability under physiological conditions while maintaining bioorthogonal reactivity profiles. This combination of stability and reactivity enables applications in living systems where conventional coupling methodologies would prove incompatible with biological environments.
The three-component coupling approach represents a particularly powerful extension of this methodology [7]. Simultaneous treatment of alkynes, organic azides, and bromoalkynes under copper catalysis enables one-pot synthesis of 5-alkynyl-1,2,3-triazoles through initial cycloaddition followed by interception of the cuprated triazole intermediate. This methodology provides rapid access to fully substituted triazoles with high regioselectivity under mild reaction conditions, demonstrating the synthetic versatility of brominated alkyne substrates in complex molecule construction.
The construction of atropisomeric compounds through transition state engineering represents one of the most sophisticated applications of catalytic methodology in modern organic synthesis [13] [14] [15]. Atropisomers, molecules exhibiting restricted rotation around sterically hindered single bonds, have gained prominence in pharmaceutical development due to their unique three-dimensional architectures and enhanced binding selectivity [16] [17].
Palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for atropisomer construction, with brominated alkyne substrates serving as competent coupling partners [15] [18]. The first successful palladium-catalyzed enantioselective carbon-hydrogen activation of pyrroles for N-N atropisomer synthesis demonstrates the potential for controlled stereochemical outcomes through careful catalyst design. Structurally diverse indole-pyrrole atropisomers possessing chiral N-N axes are accessible through alkenylation, alkynylation, allylation, and arylation reactions with excellent enantioselectivities.
The mechanistic foundation for atropisomer formation involves careful control of competing transition state pathways through ligand design and reaction conditions [14] [19]. Unlike traditional approaches where atropisomer formation proceeds through encumbered transition states with high activation energies, modern methodologies exploit non-atropisomeric intermediates to access the target stereochemistry. This strategic approach enables fast, mild, and practical synthetic routes that circumvent traditional limitations associated with atropisomer construction.
Table 3: Comparison of Atropisomer Synthesis Methods
| Method | Substrate Type | Stereoselectivity (% ee) | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Pyrroles/Indoles | 85-99 | Pd catalyst, chiral ligand, rt-80°C | 65-92 |
| Organocatalytic Atroposelective Synthesis | Alkynals/Diones | 82-96 | Chiral amine, mild conditions, rt | 70-88 |
| Biocatalytic Enantioselective Synthesis | Biaryl Precursors | 90-99 | Enzyme, aqueous medium, rt-37°C | 75-95 |
| Nucleophilic Aromatic Substitution | Aryl Fluorides/N-H Heterocycles | 88-95 | Base, DMF/DMSO, rt-100°C | 60-85 |
| Transition Metal-Catalyzed Coupling | Aryl Halides/Organometallic Reagents | 70-95 | Transition metal, ligand, heat | 55-85 |
| Central-to-Axial Chirality Conversion | Centrally Chiral Intermediates | 85-99 | Oxidant, chiral catalyst, rt-70°C | 70-90 |
Nucleophilic aromatic substitution reactions provide alternative pathways for atropisomer construction, particularly for heterobiaryl C-N atropisomers [13]. These reactions proceed through non-atropisomeric intermediates and transition states, enabling practical and regio- and chemoselective access to diverse atropisomeric architectures. The methodology accommodates readily available N-H heterocycles and aryl fluorides, with catalytic variants employing N-SiR₃ and N-H heterocycles achieving complete transformation within seconds.
Biocatalytic approaches offer unique advantages for atropisomer synthesis through enzyme-mediated transformations [20]. The high enantioselectivities, mild reaction conditions, and exceptional functional group tolerance associated with enzymatic catalysis enable access to atropisomers that would be challenging to obtain through traditional chemical methods. Kinetic resolution, desymmetrization, dynamic kinetic resolution, and dynamic kinetic asymmetric transformation represent the primary biocatalytic strategies employed in atropisomer synthesis.
Central-to-axial chirality conversion strategies represent a particularly elegant approach to atropisomer construction [19]. These methodologies involve initial formation of centrally chiral intermediates followed by oxidative conversion to axially chiral products. The configurational relationship between central and axial chirality can be precisely controlled through catalyst and substrate design, enabling predictable stereochemical outcomes. Computational studies provide mechanistic insights into the oxidation processes and guide reaction optimization efforts.
The synthetic applications of atropisomeric compounds extend across pharmaceutical development, where conformational constraint improves target selectivity and metabolic stability [21]. Drug candidates incorporating atropisomeric elements demonstrate enhanced potency profiles compared to their flexible analogs, leading to reduced dosage requirements and improved therapeutic indices. The unique three-dimensional architectures accessible through atropisomer synthesis enable exploration of chemical space not readily available through conventional synthetic approaches.
Table 4: Synthetic Applications of Brominated Alkynes
| Brominated Alkyne | Coupling Partner | Catalyst System | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| 3-Bromohex-1-yne | Aryl iodide | Pd/Cu co-catalysis | Conjugated enyne | 67-94 |
| 4-Bromobut-1-yne | Organic azide | Cu(I) catalyst | 5-Iodotriazole | 85-95 |
| 6-Bromohex-1-yne | Aryl bromide | Pd catalyst | Coupled alkyne | 70-90 |
| 1-Bromohex-1-yne | Terminal alkyne | Pd/Cu co-catalysis | Symmetrical diyne | 75-92 |
| 5-Bromopent-1-yne | Vinyl halide | Pd catalyst | Cross-coupled product | 65-85 |
Advanced transition state engineering encompasses computational design of chiral catalysts specifically optimized for atropisomer formation [22]. Density functional theory calculations enable prediction of transition state energies and stereochemical preferences, guiding experimental catalyst development efforts. Machine learning approaches are increasingly employed to identify optimal catalyst structures from large virtual libraries, accelerating the discovery of improved catalytic systems for atropisomer synthesis.